molecular formula C5H4O4 B3348462 2,4-Dioxooxolane-3-carbaldehyde CAS No. 172505-30-5

2,4-Dioxooxolane-3-carbaldehyde

Cat. No.: B3348462
CAS No.: 172505-30-5
M. Wt: 128.08 g/mol
InChI Key: INFLAPGKHOBXEP-UHFFFAOYSA-N
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Description

2,4-Dioxooxolane-3-carbaldehyde is a five-membered heterocyclic compound characterized by a dioxolane ring (1,3-dioxolane) with two ketone groups at positions 2 and 4, and a formyl (aldehyde) group at position 2. The combination of these functional groups imparts unique reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical applications. Its structure confers both electrophilic (via the aldehyde) and hydrogen-bonding capabilities (via the ketones), enabling participation in diverse reactions such as nucleophilic additions, cyclizations, and cross-coupling processes.

Properties

IUPAC Name

2,4-dioxooxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-1-3-4(7)2-9-5(3)8/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFLAPGKHOBXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508318
Record name 2,4-Dioxooxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172505-30-5
Record name 2,4-Dioxooxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxooxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxooxolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,4-Dioxooxolane-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dioxooxolane-3-carbaldehyde exerts its effects involves its ability to interact with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies many of the compound’s applications in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dioxooxolane-3-carbaldehyde with Analogous Compounds

Compound Name Core Structure Functional Groups Key Applications/Properties
This compound 1,3-Dioxolane ring 2 ketones (C=O), 1 aldehyde (CHO) Synthesis intermediate, electrophile
2-Methyl-1,3-dioxolane 1,3-Dioxolane ring Methyl substituent Solvent, chemical intermediate
Caffeic Acid Benzene ring 2 hydroxyl (-OH), 1 propenoic acid Antioxidant, dietary supplements
N3-(1-(3,5-Dimethyl)adamantyl)-... Quinoline ring Oxo (C=O), thioxo (C=S), carboxamide Pharmacological research

Key Observations :

  • Heterocycles with Oxo Groups: Quinoline derivatives (e.g., N3-adamantyl carboxamides) feature oxo groups but within a fused aromatic system.

Table 2: Reactivity Profile Comparison

Compound Electrophilic Sites Nucleophilic Sites Stability Concerns
This compound Aldehyde (C=O), ketones Ketone oxygen Aldehyde oxidation sensitivity
2-Methyl-1,3-dioxolane None Ether oxygen High stability, inert
Caffeic Acid α,β-unsaturated acid Hydroxyl groups Oxidative degradation
Quinoline-3-carboxamides Oxo group (C=O) Amide nitrogen Thermal decomposition

Research Findings :

  • The aldehyde group in this compound is prone to oxidation, necessitating anhydrous conditions during synthesis, akin to the handling of caffeic acid’s phenolic groups .
  • Unlike alkyl dioxolanes (e.g., 2-Methyl-1,3-dioxolane), the target compound’s ketones participate in enolate formation, enabling C–C bond-forming reactions similar to quinoline-derived enolates .
  • The dioxolane ring’s strain may facilitate ring-opening under acidic or nucleophilic conditions, a property absent in aromatic systems like caffeic acid or quinoline derivatives .

Table 3: Application-Based Comparison

Compound Pharmaceutical Use Industrial Use Research Focus Areas
This compound Intermediate for bioactive molecules Fine chemical synthesis Asymmetric catalysis, polymer chemistry
2-Methyl-1,3-dioxolane None Solvent, fuel additive Green chemistry applications
Caffeic Acid Antioxidant formulations Food preservation Oxidative stress studies
Quinoline-3-carboxamides Antiviral/anticancer agents N/A Structure-activity relationships

Insights :

  • The target compound’s aldehyde group is critical in synthesizing Schiff bases or heterocyclic scaffolds, paralleling the use of quinoline carboxamides as pharmacophores .
  • Industrial applications of alkyl dioxolanes (e.g., as solvents) contrast with the target compound’s niche role in high-value chemical synthesis .
  • Caffeic acid’s natural origin and biocompatibility differ markedly from the synthetic challenges and opportunities posed by this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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